

# Cenicriviroc: A Technical Guide to its Anti-Inflammatory and Anti-Fibrotic Potential

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cenicriviroc mesylate*

Cat. No.: *B1663809*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Cenicriviroc (CVC) is a potent, orally administered, small-molecule dual antagonist of the C-C chemokine receptors 2 (CCR2) and 5 (CCR5).<sup>[1][2]</sup> Initially developed for the treatment of HIV-1 infection, its mechanism of action targets key pathways in inflammation and fibrosis, leading to extensive investigation into its therapeutic potential for a range of chronic inflammatory diseases.<sup>[3][4]</sup> This technical guide provides an in-depth overview of Cenicriviroc, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental methodologies. The focus is on its application in non-alcoholic steatohepatitis (NASH), a condition characterized by chronic inflammation and progressive liver fibrosis. While showing promise in preclinical and Phase 2b studies, the Phase 3 AURORA trial did not meet its primary endpoint for fibrosis improvement, highlighting the complexities of targeting this pathway.<sup>[5][6]</sup>

## Core Mechanism of Action: Dual Antagonism of CCR2 and CCR5

The inflammatory and fibrotic processes in many chronic diseases are driven by the recruitment and activation of immune cells, particularly monocytes and macrophages.<sup>[7][8]</sup> The CCR2 and CCR5 receptors, and their respective ligands (e.g., CCL2 and CCL5), are central to this process.<sup>[9]</sup>

- CCR2 Pathway: The interaction between CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1) and its receptor CCR2 is a primary driver for the migration of inflammatory monocytes from the bone marrow to sites of tissue injury.[1][10] In the liver, these recruited monocyte-derived macrophages contribute to inflammation and activate hepatic stellate cells (HSCs), the primary collagen-producing cells responsible for fibrosis.[7][11]
- CCR5 Pathway: The CCR5 receptor is also expressed on various immune cells, including macrophages and T-cells, as well as on HSCs.[8][12] Its activation contributes to the pro-fibrogenic activation and proliferation of these cells.[12]

Cenicriviroc's therapeutic hypothesis is based on its ability to simultaneously block both these signaling pathways. By inhibiting CCR2 and CCR5, CVC is designed to reduce the trafficking of inflammatory monocytes/macrophages to the site of injury and directly inhibit the activation of fibrogenic cells, thereby exerting both anti-inflammatory and anti-fibrotic effects.[1][2]

[Click to download full resolution via product page](#)

**Caption:** Cenicriviroc's dual blockade of CCR2 and CCR5 signaling pathways. (Max-width: 760px)

## Preclinical Evidence

CVC has demonstrated potent anti-inflammatory and anti-fibrotic activity across a range of animal models of liver and kidney disease.[2][9]

## Summary of Preclinical Data

| Model Type               | Animal Model                              | CVC Dose       | Key Findings                                                                                                                         | Citation |
|--------------------------|-------------------------------------------|----------------|--------------------------------------------------------------------------------------------------------------------------------------|----------|
| Inflammation/Recruitment | Thioglycollate-induced peritonitis        | ≥20 mg/kg/day  | Significantly reduced monocyte/macrophage recruitment in vivo.                                                                       | [2][9]   |
| Liver Fibrosis           | Thioacetamide (TAA)-induced               | ≥20 mg/kg/day  | Significant reductions in collagen deposition and collagen type 1 expression.                                                        | [2]      |
| NASH & Fibrosis          | Diet-induced (high-cholesterol, high-fat) | 0.015% in diet | Attenuated hepatic lipid accumulation, improved glucose intolerance, reduced M1-like macrophages, and increased M2-like macrophages. | [10][13] |
| NASH & Fibrosis          | Diet-induced (CDAHFD)                     | Not specified  | Potent antifibrotic effect after 14 weeks.                                                                                           | [14]     |
| Kidney Fibrosis          | Unilateral Ureteral Obstruction (UUO)     | ≥20 mg/kg/day  | Significant reductions in collagen deposition and collagen type 1 expression.                                                        | [2]      |

## Detailed Experimental Protocols

### A. Thioacetamide (TAA)-Induced Liver Fibrosis Model

- Objective: To evaluate the antifibrotic effect of CVC in a chemically-induced model of liver fibrosis.
- Animals: Male Sprague-Dawley rats.[2][8]
- Induction: Fibrosis was induced by intraperitoneal (IP) administration of TAA at a dose of 150 mg/kg, administered three times per week for 8 weeks.[2][8]
- Intervention: Following the induction period, animals were randomized to receive vehicle control or CVC orally at varying doses (e.g., 20 or 100 mg/kg/day) for a specified treatment period.
- Assessments:
  - Histology: Liver tissue was stained with Sirius Red to quantify collagen deposition.
  - Gene/Protein Expression: Analysis of fibrogenic markers such as collagen type 1 (Col1a1) mRNA and protein levels.[2]
  - Liver Function Tests: Serum levels of ALT and AST.

### B. Diet-Induced Nonalcoholic Steatohepatitis (NASH) Model

- Objective: To assess CVC's effect on steatohepatitis, insulin resistance, and fibrosis in a diet-induced lipotoxic model.
- Animals: C57BL/6 mice.[10][13]
- Induction: Mice were fed a high-cholesterol, high-fat ("CL") diet for 12 weeks to induce NASH.[10][13]
- Intervention: A treatment group received the CL diet containing 0.015% CVC for the entire 12-week period.[10][13]

- Assessments:

- Metabolic: Glucose and insulin tolerance tests.
- Histology: Liver sections were analyzed for the NAFLD Activity Score (NAS), which evaluates steatosis, lobular inflammation, and hepatocyte ballooning.[10]
- Flow Cytometry: Liver non-parenchymal cells were isolated to quantify macrophage populations (e.g., CD11c+ M1-like vs. CD206+ M2-like macrophages).[10]
- Fibrosis Markers: Hepatic hydroxyproline content and expression of fibrosis-related genes. [10]



[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for a diet-induced mouse model of NASH. (Max-width: 760px)

## Clinical Development in NASH

CVC's potential was evaluated in a comprehensive clinical program for adults with NASH and liver fibrosis.

### Phase 2b CENTAUR Study (NCT02217475)

- Objective: To evaluate the efficacy and safety of CVC for the treatment of NASH with liver fibrosis.[15][16]
- Design: A randomized, double-blind, placebo-controlled, multinational study. 289 subjects were randomized to receive CVC 150 mg daily or placebo.[15][17]
- Population: Adults with histological evidence of NASH, a NAFLD Activity Score (NAS)  $\geq 4$ , and liver fibrosis (stages 1-3).[15][17]
- Primary Endpoint (Year 1):  $\geq 2$ -point improvement in NAS with no worsening of fibrosis.[15][16]
- Key Secondary Endpoint (Year 1): Improvement in liver fibrosis by  $\geq 1$  stage with no worsening of steatohepatitis.[15]

#### CENTAUR Year 1 Efficacy Results

| Endpoint                                                 | Cenicriviroc 150 mg (n=145) | Placebo (n=144) | P-value | Citation                                  |
|----------------------------------------------------------|-----------------------------|-----------------|---------|-------------------------------------------|
| Fibrosis                                                 |                             |                 |         |                                           |
| Improvement $\geq 1$ Stage (No worsening of SH)          | 20%                         | 10%             | 0.02    | <a href="#">[15]</a> <a href="#">[16]</a> |
| NAS                                                      |                             |                 |         |                                           |
| Improvement $\geq 2$ Points (No worsening of fibrosis)   | 16%                         | 19%             | 0.52    | <a href="#">[15]</a> <a href="#">[16]</a> |
| Resolution of Steatohepatitis (No worsening of fibrosis) | 8%                          | 6%              | 0.49    | <a href="#">[15]</a> <a href="#">[16]</a> |

The CENTAUR study did not meet its primary endpoint of histologic improvement in NAS. However, it met a key secondary endpoint, demonstrating a statistically significant, twofold greater improvement in fibrosis without worsening of steatohepatitis in the CVC group compared to placebo.[\[15\]](#)[\[16\]](#) This anti-fibrotic signal, independent of effects on steatohepatitis, was the basis for advancing CVC to Phase 3.

## Phase 3 AURORA Study (NCT03028740)

- Objective: To confirm the anti-fibrotic efficacy and safety of CVC in a larger population.[\[18\]](#) [\[19\]](#)
- Design: A global, Phase 3, multicenter, randomized, double-blind, placebo-controlled study. [\[18\]](#)[\[19\]](#)
- Population: Approximately 2000 adults aged 18-75 with histologically confirmed NASH and stage 2 or 3 fibrosis.[\[19\]](#)
- Intervention: CVC 150 mg or placebo, administered orally once daily.[\[5\]](#)[\[19\]](#)

- Primary Endpoint (Month 12): Proportion of subjects with  $\geq 1$ -stage improvement in liver fibrosis and no worsening of steatohepatitis.[\[5\]](#)[\[19\]](#)

#### AURORA Part 1 Efficacy Results

| Endpoint at Month 12                                     | Cenicriviroc 150 mg | Placebo | P-value | Citation            |
|----------------------------------------------------------|---------------------|---------|---------|---------------------|
| Fibrosis                                                 |                     |         |         |                     |
| Improvement $\geq 1$ Stage (No worsening of SH)          | 22.3%               | 25.5%   | 0.21    | <a href="#">[5]</a> |
| Resolution of Steatohepatitis (No worsening of fibrosis) | 23.0%               | 27.2%   | 0.21    | <a href="#">[5]</a> |

The Phase 3 AURORA study did not demonstrate the efficacy of CVC for treating liver fibrosis; the primary endpoint was not met.[\[5\]](#) Despite the disappointing efficacy results, the safety profile was generally comparable between treatment groups, and CVC was well-tolerated.[\[5\]](#)



[Click to download full resolution via product page](#)

**Caption:** Simplified design of the AURORA Phase 3 clinical trial (Part 1). (Max-width: 760px)

## Effects on Inflammatory Biomarkers

Across clinical studies, CVC treatment was associated with reductions in systemic inflammatory biomarkers, supporting its mechanism of action.

| Biomarker                   | Study / Population  | Finding                                                                            | Citation                                  |
|-----------------------------|---------------------|------------------------------------------------------------------------------------|-------------------------------------------|
| hsCRP, Fibrinogen, IL-6     | CENTAUR (NASH)      | Greater reductions observed with CVC compared to placebo.                          | <a href="#">[12]</a> <a href="#">[20]</a> |
| TGF- $\beta$ 1, TSP-1, CICP | HIV-infected adults | Significant decrease in these plasma fibrotic markers after 24 weeks of CVC.       | <a href="#">[21]</a> <a href="#">[22]</a> |
| Soluble CD14 (sCD14)        | HIV-infected adults | CVC treatment reduced levels, indicating decreased monocyte/macrophage activation. | <a href="#">[3]</a>                       |

## Potential in Other Inflammatory Diseases

The mechanism of CVC suggests potential utility in other diseases where CCR2/CCR5-mediated inflammation is pathogenic.

- **Inflammatory Bowel Disease (IBD):** In inflamed colons of Crohn's disease patients, CCR2+ and CCR5+ T cells are enriched. A recent study showed CVC inhibits Th1 and Th17 cell differentiation while promoting the generation of anti-inflammatory Type 1 regulatory T cells (Tr1). In experimental colitis models, CVC prevented weight loss, reduced inflammation, and preserved epithelial barrier integrity.[\[23\]](#)
- **Kidney Disease:** Preclinical data from the unilateral ureteral obstruction (UUO) model showed CVC had significant anti-fibrotic effects, reducing collagen deposition in the kidney.[\[2\]](#)[\[9\]](#)
- **HIV-Associated Inflammation:** Despite viral suppression with antiretroviral therapy, people living with HIV have chronic inflammation linked to non-AIDS comorbidities. Studies have shown CVC can reduce markers of monocyte activation (sCD14) and systemic fibrosis in this population.[\[3\]](#)[\[22\]](#)

## Conclusion and Future Directions

Cenicriviroc is a dual CCR2/CCR5 antagonist that effectively targets key pathways of monocyte/macrophage trafficking and activation. Preclinical studies and Phase 2b clinical data in NASH demonstrated a clear anti-fibrotic and anti-inflammatory signal.[2][15] However, these promising results did not translate into clinical efficacy in the pivotal Phase 3 AURORA trial for NASH-related fibrosis.[5]

The discrepancy between early and late-phase results underscores the complexity of hepatic fibrosis and the potential for redundancy in inflammatory pathways. While the development of CVC for NASH has been discontinued, the compound remains a valuable tool for researching the roles of CCR2 and CCR5 in chronic disease. Future research may explore its potential in other inflammatory conditions like IBD or in combination therapies where a multi-targeted approach may be more effective.[6][11][23]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is Cenicriviroc mesylate used for? [synapse.patsnap.com]
- 2. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. scholarsinmedicine.com [scholarsinmedicine.com]
- 5. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.utwente.nl [research.utwente.nl]
- 7. Role of cenicriviroc in the management of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [academiccommons.columbia.edu]

- 9. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Inhibition of intrahepatic monocyte recruitment by Cenicriviroc and extracellular matrix degradation by MMP1 synergistically attenuate liver inflammation and fibrogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Cenicriviroc Suppresses and Reverses Steatohepatitis by Regulating Macrophage Infiltration and M2 Polarization in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a diet-induced mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A randomized, placebo-controlled trial of cenicriviroc for treatment of nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Randomized, Placebo-Controlled Trial of Cenicriviroc for Treatment of Nonalcoholic Steatohepatitis with Fibrosis - CENTAUR Study [natap.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cenicriviroc for the treatment of liver fibrosis in adults with nonalcoholic steatohepatitis: AURORA Phase 3 study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Cenicriviroc, a dual CCR2 and CCR5 antagonist leads to a reduction in plasma fibrotic biomarkers in persons living with HIV on antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cenicriviroc, a CCR2/CCR5 antagonist, promotes the generation of type 1 regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cenicriviroc: A Technical Guide to its Anti-Inflammatory and Anti-Fibrotic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1663809#cenicriviroc-s-potential-applications-in-inflammatory-diseases>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)